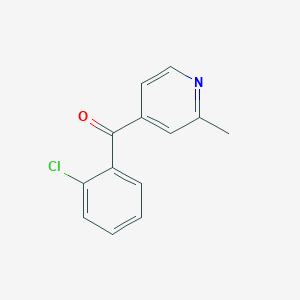

4-(2-Chlorobenzoyl)-2-methylpyridine

Description

4-(2-Chlorobenzoyl)-2-methylpyridine is a pyridine derivative featuring a methyl group at position 2 and a 2-chlorobenzoyl group at position 3. The compound’s structure combines electron-withdrawing (chloro, benzoyl) and electron-donating (methyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

(2-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJZNWPGDMNGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of 4-(2-Chlorobenzoyl)-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Benzyl derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(2-Chlorobenzoyl)-2-methylpyridine and its analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations:

- Substituent Position Effects: The position of the benzoyl group (e.g., 4- vs. 2-pyridinyl) alters electron distribution. For instance, 4-substituted benzoyl groups may enhance steric hindrance compared to 2-substituted analogs .

- Functional Group Differences :

Table 2: Spectroscopic Data of Analogs (Selected from )

| Substituent on Benzoyl | IR C=O Stretch (cm⁻¹) | ¹H NMR (δ, ppm, Ar-H) | Yield (%) |

|---|---|---|---|

| -NO₂ | 1685 | 8.21 (s, 1H) | 75 |

| -Br | 1678 | 8.18 (d, 1H) | 81 |

| -CH₃ | 1663 | 7.92 (m, 2H) | 67 |

Insights:

- IR Spectroscopy: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the C=O stretching frequency due to reduced electron density at the carbonyl group. The target compound’s 2-chlorobenzoyl group is expected to exhibit a similar high-frequency C=O stretch (~1680 cm⁻¹) .

- Synthesis : The target compound may be synthesized via condensation reactions analogous to Scheme 1 in , where substituted benzoyl chlorides react with methylpyridine derivatives under basic conditions .

Pharmacological and Industrial Relevance

- 2-(4-Chlorobenzyl)pyridine : Used as a precursor for antihistamines (e.g., chlorphenamine). Its benzyl group facilitates π-π stacking with biological targets, whereas the benzoyl group in the target compound may enhance hydrogen-bonding interactions.

- The target compound’s methyl group may offer a balance between lipophilicity and solubility.

- Safety Considerations : Chloromethyl derivatives (e.g., 4-(Chloromethyl)-2-methylpyridine in ) highlight the importance of substituent effects on toxicity. The benzoyl group in the target compound likely reduces reactivity compared to chloromethyl analogs .

Biological Activity

4-(2-Chlorobenzoyl)-2-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H10ClN

- CAS Number : 1187169-40-9

- Molecular Weight : 219.67 g/mol

The compound features a chlorobenzoyl group attached to a 2-methylpyridine backbone, which contributes to its unique biological properties.

Synthesis

The synthesis of 4-(2-Chlorobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the desired compound with good yields.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 4-(2-Chlorobenzoyl)-2-methylpyridine have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

A study demonstrated that derivatives containing chlorobenzoyl moieties possess enhanced activity against these pathogens, likely due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Antiviral Activity

Pyridine compounds have also been investigated for their antiviral properties. Research suggests that certain derivatives can inhibit viral replication by interfering with the viral life cycle. For instance, compounds structurally related to 4-(2-Chlorobenzoyl)-2-methylpyridine have shown promise in inhibiting viruses such as Influenza and HIV in vitro .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives is another area of interest. Studies indicate that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is crucial for developing anti-inflammatory drugs .

The biological activity of 4-(2-Chlorobenzoyl)-2-methylpyridine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and microbial resistance.

- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that lead to antimicrobial or anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy : A study conducted by Brycki et al. explored the antimicrobial activity of various pyridine derivatives, including those with chlorobenzoyl substituents. The results indicated a strong correlation between structural modifications and antimicrobial potency .

- Anti-inflammatory Effects : In vitro assays demonstrated that 4-(2-Chlorobenzoyl)-2-methylpyridine significantly reduced inflammatory markers in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.